Hydroxylamine, O,O'-1,8-octanediylbis-

Vue d'ensemble

Description

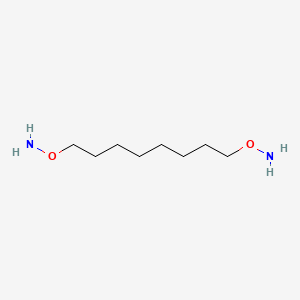

Hydroxylamine, O,O’-1,8-octanediylbis- is a chemical compound with the formula C8H20N2O2 . It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) . The molecule is composed of 32 atoms: 20 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

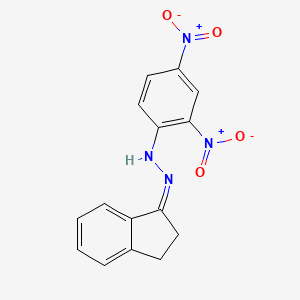

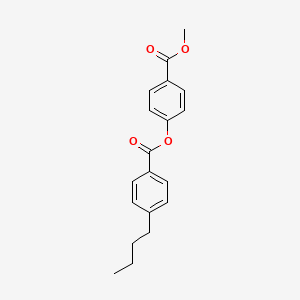

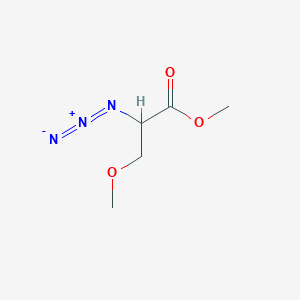

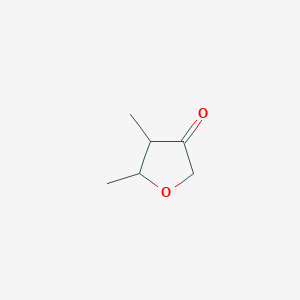

The synthesis of hydroxylamines, including Hydroxylamine, O,O’-1,8-octanediylbis-, involves various methods. One method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Other methods involve the use of transition-metal-catalyzed allylic substitutions .Molecular Structure Analysis

The molecular structure of Hydroxylamine, O,O’-1,8-octanediylbis- is characterized by its bond composition. It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis

Hydroxylamine, O,O’-1,8-octanediylbis- can undergo various chemical reactions. For instance, it can participate in O-alkylation and arylation reactions . It can also undergo reactions with various carbonyl compounds to give the corresponding α-functionalised products .Mécanisme D'action

Mode of Action

Hydroxylamine and its derivatives are known to interact with various biological molecules, potentially altering their structure and function .

Biochemical Pathways

Hydroxylamine and its derivatives are known to participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Action Environment

Environmental factors such as temperature, ph, and the presence of other chemicals can significantly impact the action of a compound .

Avantages Et Limitations Des Expériences En Laboratoire

Hydroxylamine, O,O'-1,8-octanediylbis- has several advantages for lab experiments. It is a stable and easily accessible compound that can be used as a reducing agent in various reactions. However, its use is limited by its toxicity and its potential to cause oxidative stress and DNA damage.

Orientations Futures

There are several future directions for the use of hydroxylamine, O,O'-1,8-octanediylbis-. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced toxicity. Another potential application is in the development of new analytical methods for the detection of various functional groups in organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of hydroxylamine, O,O'-1,8-octanediylbis- and to develop strategies to mitigate its potential toxicity.

In conclusion, hydroxylamine, O,O'-1,8-octanediylbis- is a versatile compound that has been widely used in scientific research. Its use as a reducing agent in organic chemistry and in the synthesis of pharmaceuticals has been well established. However, its potential toxicity and its ability to cause oxidative stress and DNA damage highlight the need for further research to better understand its biochemical and physiological effects and to develop strategies to mitigate its potential toxicity.

Applications De Recherche Scientifique

- Application: Les chercheurs ont exploré ces composés comme inhibiteurs potentiels de l'ALDH1a2, qui joue un rôle dans la biosynthèse de l'acide rétinoïque à partir du rétinol .

Inhibition de l'aldéhyde déshydrogénase

Propriétés thermophysiques

En résumé, l'O-(8-aminooxyoctyl)hydroxylamine est prometteuse dans divers domaines, de l'ingénierie chimique à la recherche biologique. Ses propriétés uniques en font un composé polyvalent pour l'exploration scientifique et les applications pratiques. 🌟

Safety and Hazards

While specific safety and hazard information for Hydroxylamine, O,O’-1,8-octanediylbis- is not available, hydroxylamine in general is known to be a mutagenic and carcinogenic substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

Propriétés

IUPAC Name |

O-(8-aminooxyoctyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLZTWKEDJOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCON)CCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604301 | |

| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91219-69-1 | |

| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

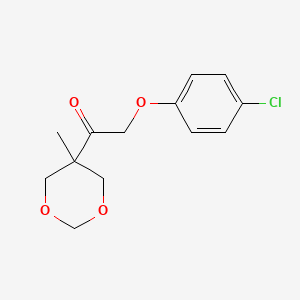

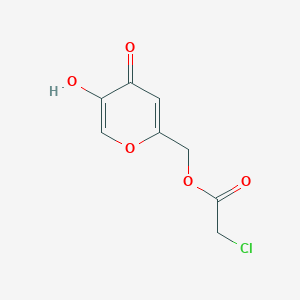

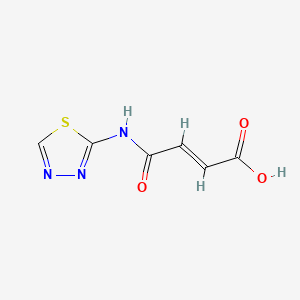

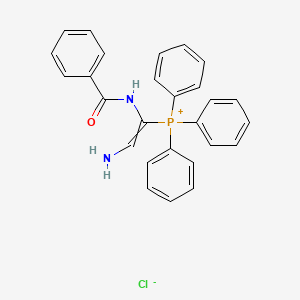

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1661377.png)

phosphanium iodide](/img/structure/B1661390.png)

![6,7-Dihydrothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione](/img/structure/B1661394.png)